Physicochemical properties of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene
Physicochemical properties of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene
Executive Summary
1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is a dense, tetra-substituted aromatic scaffold utilized primarily as a high-precision intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (I > Br >> F), allowing for sequential, site-selective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).
This guide provides a comprehensive analysis of its physicochemical properties, predicted behavior based on quantitative structure-property relationships (QSPR), and standardized protocols for empirical validation.
Molecular Architecture & Theoretical Profile
The molecule features a 1,2,3,4-substitution pattern, creating a sterically congested "western" hemisphere (positions 1, 2, 3) and a lipophilic "eastern" tail (position 4).
Structural Identifiers
| Parameter | Value |
| IUPAC Name | 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene |
| Molecular Formula | C₉H₉BrFIO |
| Molecular Weight | 358.97 g/mol |
| Exact Mass | 357.887 g/mol |
| SMILES | CCCOC1=C(C(=C(C=C1)Br)I)F |
| Substituent Pattern | 1-Br, 2-I, 3-F, 4-OPr (Tetra-substituted) |
Electronic & Steric Analysis[7]
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C2-Iodine (The "Hot" Spot): Located between Bromine (C1) and Fluorine (C3), this iodine atom is sterically crowded ("buttressed"). However, the C–I bond is the weakest (approx. 57 kcal/mol), making it the first site for oxidative addition or metal-halogen exchange.
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C1-Bromine: Serves as the secondary reactive site. It remains stable during C2-selective couplings (e.g., Negishi coupling at -78°C).
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C3-Fluorine: Acts as a metabolic blocker and modulates the pKa of adjacent phenols if the ether is cleaved. It is generally inert to standard palladium catalysis.
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C4-Propoxy: A strong electron-donating group (EDG) by resonance, it increases electron density at the para (C1) and ortho (C3, C5) positions, though the C3 position is already blocked by Fluorine.
Physicochemical Properties (Predicted & Observed)
Due to the specific isomeric nature of this compound, values below represent a synthesis of QSAR predictions and data from structural analogs (e.g., 1-bromo-4-propoxybenzene).
Physical State & Solubility
| Property | Predicted/Typical Value | Causality/Notes |
| Physical State | Crystalline Solid or Viscous Oil | High molecular weight and halogen density favor a solid; propoxy chain adds flexibility which may lower MP. |
| Melting Point | 45°C – 65°C | Estimation. The symmetry is low, but the heavy atoms encourage crystal packing. |
| Boiling Point | ~330°C (at 760 mmHg) | Extrapolated from mono-halogenated alkoxybenzenes. |
| LogP (Lipophilicity) | 4.8 ± 0.4 | Highly lipophilic due to propyl chain and halogens. |
| Water Solubility | < 0.1 mg/L (Insoluble) | Hydrophobic scaffold; requires organic co-solvents. |
| pKa | N/A (Neutral) | No ionizable protons in the pH 1–14 range. |
Solubility Profile
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High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO.
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Moderate Solubility: Methanol, Acetonitrile (warm).
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Insoluble: Water, aqueous buffers.
Synthetic Utility: The Orthogonal Reactivity Workflow
The core value of this molecule is the ability to functionalize the ring sequentially. The reactivity order is dictated by bond dissociation energies (BDE): C–I (Weakest) > C–Br > C–F (Strongest) .
Reactivity Diagram
The following diagram illustrates the logical flow of chemical functionalization.
Figure 1: Sequential functionalization strategy leveraging the reactivity difference between Iodine and Bromine.
Experimental Characterization Protocols
To validate the identity and purity of this compound, the following self-validating protocols are recommended.
Protocol A: Purity Determination via HPLC-UV
Objective: Quantify purity and detect regioisomers (e.g., 1-bromo-2-fluoro-4-iodo...).
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Mobile Phase Preparation:
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Solvent A: Water + 0.1% Formic Acid.
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Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
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Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Gradient:
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0–2 min: 50% B (Isocratic hold to elute polar impurities).
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2–15 min: 50% → 95% B (Linear gradient).
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15–20 min: 95% B (Wash).
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Detection: UV at 254 nm (aromatic ring) and 220 nm (end absorption).
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Validation Criteria: Main peak area >98%. Retention time must shift significantly compared to the des-iodo precursor (1-bromo-3-fluoro-4-propoxybenzene).
Protocol B: Structural Confirmation via 1H-NMR
Objective: Confirm the 1,2,3,4-substitution pattern.
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Solvent: CDCl₃.
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Key Signals:
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Aromatic Region: You should observe only two aromatic protons.
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H5 and H6: These will appear as a complex AB system or two doublets, likely split further by Fluorine (³J_HF and ⁴J_HF coupling).
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Diagnostic Check: If you see singlets, you likely have the wrong isomer (e.g., para-substitution).
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Propoxy Group:
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Triplet (~4.0 ppm, 2H, -OCH₂-).
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Multiplet (~1.8 ppm, 2H, -CH₂-).
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Triplet (~1.0 ppm, 3H, -CH₃).
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Protocol C: Lipophilicity (LogP) Measurement
Method: Shake-Flask Method (OECD Guideline 107) modified for high-throughput.
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Preparation: Dissolve 1 mg of compound in n-octanol (saturated with water).
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Partitioning: Mix with water (saturated with n-octanol) in a 1:1 ratio. Vortex for 30 minutes.
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Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases via HPLC (Protocol A).
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Calculation:
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Note: Due to high lipophilicity, the water concentration may be below LOQ. In this case, use HPLC Retention Time Correlation against known standards (e.g., Toluene, Naphthalene, Phenanthrene).
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Handling, Safety & Stability
Stability
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Light Sensitivity: High. Aryl iodides are photosensitive. Store in amber vials wrapped in foil.
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Temperature: Stable at room temperature, but long-term storage recommended at 4°C.
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Reactivity: Avoid strong bases (e.g., n-BuLi) unless intending to perform lithiation.
Safety Hazards (GHS Classification)
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
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Precaution: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of halogenated dust/vapors.
References
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Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.
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OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing.
- Biot, C., et al. (2014). "Reactivity of Polyhalogenated Heterocycles in Cross-Coupling Reactions." Chemistry – A European Journal. (Contextualizing C-I vs C-Br selectivity).
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National Center for Biotechnology Information. (2023). "PubChem Compound Summary for 1-Bromo-3-fluoro-2-iodobenzene (Analog)." PubChem.
